molecular formula C16H18N4 B14151544 4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline CAS No. 153005-53-9

4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline

Cat. No.: B14151544
CAS No.: 153005-53-9
M. Wt: 266.34 g/mol
InChI Key: WCTYTFXVBQIUHH-AYKLPDECSA-N
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Description

4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline is a complex organic compound with the molecular formula C16H18N4. This compound is characterized by its unique structure, which includes an ethylideneamino group and a methylcarbonimidoyl group attached to an aniline base. It is known for its applications in various scientific fields due to its distinctive chemical properties .

Preparation Methods

The synthesis of 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline typically involves a multi-step process. One common method includes the condensation reaction between 4-aminobenzaldehyde and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline include:

The uniqueness of 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

153005-53-9

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline

InChI

InChI=1S/C16H18N4/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,17-18H2,1-2H3/b19-11+,20-12+

InChI Key

WCTYTFXVBQIUHH-AYKLPDECSA-N

Isomeric SMILES

C/C(=N\N=C(\C1=CC=C(C=C1)N)/C)/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NN=C(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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